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molecular formula C9H10Cl2O2 B8406988 3,4-Dichlorobenzaldehyde dimethyl acetal

3,4-Dichlorobenzaldehyde dimethyl acetal

Cat. No. B8406988
M. Wt: 221.08 g/mol
InChI Key: QRIUCMULMILWJR-UHFFFAOYSA-N
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Patent
US04246021

Procedure details

Concentrated hydrochloric acid (1.0 ml) was added to a stirred suspension of 3,4-dichlorobenzaldehyde (140 g) in a mixture of trimethyl orthoformate (94 g) and dry methanol (400 ml). After stirring for 24 hours at laboratory temperature (about 25° C.), the reaction solution was adjusted to pH 7-8 by the addition of a solution of sodium methoxide in methanol and concentrated on a rotary evaporator. The residual oil was then dissolved in diethyl ether (600 ml). The ethereal solution was washed with water until the washings were neutral and then dried over anhydrous sodium sulphate, filtered and distilled to give 3,4-dichlorobenzaldehyde dimethyl acetal (157.5 g). b.p. 137°-140° C./25 mm Hg, as a clear mobile oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[Cl:11])C=O.C[O-].[Na+].[CH:15](OC)([O:18][CH3:19])[O:16][CH3:17]>CO>[CH3:17][O:16][CH:15]([O:18][CH3:19])[C:8]1[CH:5]=[CH:4][C:3]([Cl:2])=[C:10]([Cl:11])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
94 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours at laboratory temperature (about 25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was then dissolved in diethyl ether (600 ml)
WASH
Type
WASH
Details
The ethereal solution was washed with water until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 157.5 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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